

## Unveiling the Solid-State Architecture of 4-Nitrobenzoic Acid: A Technical Guide

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Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the crystal structure of **4-Nitrobenzoic acid**, a molecule of significant interest in pharmaceutical and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental methodologies for their characterization, and explores the intermolecular interactions governing their solid-state assembly.

#### Introduction

**4-Nitrobenzoic acid** (4-NBA) is a nitro-substituted aromatic carboxylic acid that serves as a vital intermediate in the synthesis of various pharmaceuticals, including anesthetics and folic acid. Its solid-state properties, dictated by its crystal structure, are of paramount importance for drug development, influencing factors such as solubility, stability, and bioavailability. The existence of polymorphism—the ability of a compound to crystallize in multiple distinct crystal structures—further underscores the need for a thorough understanding of its crystallographic landscape. This guide summarizes the key structural features of the known polymorphs of 4-NBA, providing a foundational resource for researchers in the field.

# Crystallographic Data of 4-Nitrobenzoic Acid Polymorphs



**4-Nitrobenzoic acid** is known to exist in at least three polymorphic forms. The crystallographic data for these forms are summarized in the tables below. These polymorphs exhibit distinct spatial arrangements of the molecules, leading to differences in their physical properties.

Table 1: Crystallographic Data for 4-Nitrobenzoic Acid Polymorphs

Parameter	Form I	Form II	Form III
CSD Refcode	NBZOAC03	NBZOAC14	1871786-1871812[1]
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	C2/c	P21/n (or P21/c)	P21/c
a (Å)	20.9	5.4	6.4
b (Å)	5.0	5.1	7.6
c (Å)	12.8	24.7	14.1
α (°)	90	90	90
β (°)	97.1	96.9	90.8
y (°)	90	90	90
V (ų)	-	-	-
Z	-	-	-

Data sourced from references[2][3][4]. Note: Volume (V) and the number of molecules per unit cell (Z) were not consistently reported across the search results.

## **Experimental Protocols**

The determination of the crystal structure of **4-Nitrobenzoic acid** polymorphs relies on established experimental techniques, primarily single-crystal and powder X-ray diffraction.

#### **Crystal Growth**

The controlled crystallization of specific polymorphs is a critical step. The following methods have been reported for obtaining single crystals of **4-Nitrobenzoic acid** and its derivatives:



- Slow Evaporation: This is a common technique for growing single crystals. For instance, colorless crystals of a 1:1 adduct of 3-aminobenzoic acid and 4-nitrobenzoic acid were obtained by slowly evaporating a methanol solution containing a 1:1 molar ratio of the two components over two days[5].
- Solvent-Mediated Transformation: The choice of solvent can play a crucial role in polymorph selection. A new polymorph, Form III, of **4-nitrobenzoic acid** was reportedly obtained from an aniline/dioxane solvent mixture[3]. The role of the crystallizing solvent in promoting the growth of a specific polymorph can be investigated using techniques like Fourier Transform Infrared (FT-IR) spectroscopy[1].

#### **Single-Crystal X-ray Diffraction (SC-XRD)**

SC-XRD is the definitive method for determining the atomic arrangement within a crystal. The general workflow for SC-XRD analysis is as follows:

- Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are
  generated, typically from a molybdenum or copper source, monochromatized, and directed
  at the crystal[6]. As the crystal is rotated, a series of diffraction patterns are collected by a
  detector[7]. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal
  vibrations[5].
- Structure Solution: The collected diffraction data is used to determine the electron density distribution within the crystal, which in turn reveals the positions of the atoms. This is often achieved using direct methods or Patterson methods.
- Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data[8].

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.





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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

#### **Powder X-ray Diffraction (PXRD)**

PXRD is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. It is particularly useful for distinguishing between different polymorphs. The experimental powder patterns can be compared to patterns calculated from single-crystal X-ray diffraction data to confirm the presence of a specific polymorphic form[9].

### Intermolecular Interactions and Crystal Packing

The crystal structures of **4-Nitrobenzoic acid** polymorphs are stabilized by a network of intermolecular interactions.

- Hydrogen Bonding: The carboxylic acid groups of 4-NBA molecules typically form centrosymmetric dimers through strong O—H···O hydrogen bonds. This is a common motif in the crystal structures of carboxylic acids.
- Weak Interactions: Weaker interactions, such as C—H···O interactions involving the nitro and carboxyl groups, also play a crucial role in the extended supramolecular assembly and can influence the mechanical properties of the crystals[3].

The interplay of these strong and weak interactions dictates the overall crystal packing and is responsible for the formation of different polymorphic forms.

#### Conclusion

This technical guide has provided a detailed overview of the crystal structure of **4-Nitrobenzoic acid**, focusing on its known polymorphs. The presented crystallographic data, experimental



protocols, and analysis of intermolecular interactions offer a valuable resource for researchers and professionals in the pharmaceutical and materials science fields. A thorough understanding of the solid-state chemistry of **4-Nitrobenzoic acid** is essential for controlling its physical properties and for the rational design of new materials and drug formulations. Further research into the targeted crystallization of specific polymorphs and the characterization of their distinct physicochemical properties will continue to be an area of active investigation.

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